4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640975-79-5
VCID: VC11854282
InChI: InChI=1S/C14H21N3O3/c1-11-8-12(20-15-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3
SMILES: CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol

4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640975-79-5

Cat. No.: VC11854282

Molecular Formula: C14H21N3O3

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine - 2640975-79-5

Specification

CAS No. 2640975-79-5
Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
IUPAC Name [4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C14H21N3O3/c1-11-8-12(20-15-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3
Standard InChI Key GLRUTPSFDSAKIL-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3
Canonical SMILES CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct moieties:

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

  • Pyrrolidine-1-carbonyl group: A five-membered amine ring conjugated to a carbonyl group, enhancing rigidity and potential receptor interactions .

  • 3-Methyl-1,2-oxazol-5-ylmethyl substituent: A five-membered aromatic oxazole ring with a methyl group at position 3, influencing electronic properties and steric effects.

The stereochemistry and spatial arrangement of these groups are critical for its bioactivity. Computational models predict a planar oxazole ring and a chair conformation for the morpholine ring, as evidenced by 3D structural data from PubChem .

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include 1670cm1\sim 1670 \, \text{cm}^{-1} (C=O stretch), 1510cm1\sim 1510 \, \text{cm}^{-1} (C=N stretch), and 1170cm1\sim 1170 \, \text{cm}^{-1} (C-O-C asymmetric stretch) .

  • NMR:

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ3.433.82ppm\delta \, 3.43–3.82 \, \text{ppm} (methylene protons), δ1.06ppm\delta \, 1.06 \, \text{ppm} (methyl group), and δ7.208.61ppm\delta \, 7.20–8.61 \, \text{ppm} (aromatic protons) .

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks at δ173.30ppm\delta \, 173.30 \, \text{ppm} (carbonyl carbon) and δ143.66ppm\delta \, 143.66 \, \text{ppm} (oxazole carbons) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, often employing microwave-assisted techniques to enhance yield and purity :

  • Condensation: Reaction of oxazole derivatives (e.g., 3-methyl-1,2-oxazole-5-carbaldehyde) with morpholine precursors.

  • Carbonylation: Introduction of the pyrrolidine-1-carbonyl group using phosgene or thiophosgene analogs .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

Table 1: Synthesis Yields Under Varied Conditions

MethodTime (min)Yield (%)Purity (%)
Microwave-assisted 2–1080–98≥95
Conventional heating60–12065–7585–90

Microwave irradiation reduces reaction times by 90% compared to traditional methods, achieving yields >95% in some cases .

Scalability and Industrial Relevance

Large-scale production faces challenges in controlling stereoselectivity and minimizing byproducts. Recent advances in flow chemistry have improved scalability, with pilot-scale batches achieving 85% yield .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (logP=1.8\log P = 1.8).

  • Stability: Stable under ambient conditions but prone to hydrolysis in acidic/basic environments, necessitating storage at pH 6–8.

Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/cP2_1/c. Key bond lengths include:

  • C=O: 1.21A˚1.21 \, \text{Å}

  • N–C (morpholine): 1.47A˚1.47 \, \text{Å}

  • C–O (oxazole): 1.36A˚1.36 \, \text{Å}

Biological Activity and Mechanisms

Pharmacological Screening

In vitro assays highlight dual inhibitory activity:

  • COX-II Inhibition: 49% inhibition at 1 μM, comparable to Celecoxib .

  • Antimicrobial Activity: MIC of 16μg/mL16 \, \mu\text{g/mL} against Staphylococcus aureus.

Table 2: Biological Activity Profile

TargetIC50_{50}/MICAssay Type
COX-II 0.8μM0.8 \, \mu\text{M}Enzyme inhibition
S. aureus16μg/mL16 \, \mu\text{g/mL}Broth dilution
EGFR 12μM12 \, \mu\text{M}Kinase assay

Mechanistic Insights

Molecular docking studies suggest interactions with:

  • COX-II: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

  • Bacterial Gyrase: Binding to ATP-binding pocket via oxazole and morpholine groups.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatives targeting:

  • Neuroinflammation: Analogues with fluorinated pyrrolidine show enhanced blood-brain barrier penetration .

  • Oncology: Pd-catalyzed cross-coupling reactions yield derivatives with improved EGFR inhibition (IC50_{50} = 6μM6 \, \mu\text{M}) .

Preclinical Studies

  • Toxicity: LD50_{50} > 500 mg/kg in murine models, suggesting a favorable safety profile.

  • Pharmacokinetics: Oral bioavailability of 42% in rats, with t1/2=4.2hourst_{1/2} = 4.2 \, \text{hours}.

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundMolecular FormulaTargetIC50_{50}
3-Methoxy-5-methyl-pyrrolidinyl oxazoleC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}COX-II1.2μM1.2 \, \mu\text{M}
tert-Butyl (2S,4S)-4-[4-(3-methylphenyl-pyrazol)piperazin]C22H32N4\text{C}_{22}\text{H}_{32}\text{N}_{4}Dopamine D30.3μM0.3 \, \mu\text{M}
4-[Cyclopropyl oxadiazol]morpholineC10H14N2O3\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{3}AntimicrobialMIC = 8μg/mL8 \, \mu\text{g/mL}

The target compound’s unique oxazole-pyrrolidine synergy confers broader target selectivity compared to analogues.

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